(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone
Description
This compound is a substituted imidazole derivative featuring a thiophen-2-yl methanone group and a 3-chlorobenzylthio side chain attached to a dihydroimidazole ring. Its structure combines aromatic heterocycles (thiophene and benzyl) with a sulfur-containing imidazoline core, which is common in bioactive molecules targeting enzymes or receptors. The synthesis of such compounds typically involves nucleophilic substitution reactions, as seen in analogous imidazole derivatives prepared via alkylation of thioether precursors or condensation under microwave irradiation .
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS2/c16-12-4-1-3-11(9-12)10-21-15-17-6-7-18(15)14(19)13-5-2-8-20-13/h1-5,8-9H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYCSMIBFPPELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chlorobenzyl chloride, thiophene-2-carboxylic acid, and imidazole.
Step 1 Formation of 3-chlorobenzylthiol: 3-chlorobenzyl chloride is reacted with a thiolating agent like sodium hydrosulfide to form 3-chlorobenzylthiol.
Step 2 Formation of Imidazole Derivative: Imidazole is alkylated with 3-chlorobenzylthiol under basic conditions to form the corresponding imidazole derivative.
Step 3 Coupling with Thiophene-2-carboxylic Acid: The imidazole derivative is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has shown promise in various biological activities, including:
- Anticancer Properties : Research indicates that imidazole derivatives possess significant anticancer activity. For instance, compounds similar to (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone have been studied for their ability to inhibit tumor growth through modulation of specific signaling pathways .
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cell proliferation in various cancer cell lines |
| Antimicrobial | Exhibits activity against certain bacterial strains |
| Anti-inflammatory | Potential to reduce inflammation markers in vitro |
Case Studies
Several studies have investigated the applications of similar compounds:
- Antitumor Activity : A study demonstrated that related imidazole derivatives significantly inhibited cancer cell lines such as Mia PaCa-2 and PANC-1 by inducing apoptosis .
- COX Inhibition : Compounds featuring similar structures have been shown to act as selective inhibitors of cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways .
- Antimicrobial Effects : Research has also highlighted the antimicrobial properties of thioether-substituted imidazoles against various pathogens, suggesting potential for therapeutic use in infectious diseases .
Structural Modifications for Enhanced Activity
To optimize the pharmacological properties of this compound, structural modifications can be made. These may include:
- Altering substituents on the imidazole or thiophene rings to enhance potency.
- Modifying the thioether group to improve solubility and bioavailability.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its imidazole ring, which can mimic the histidine residue in proteins. The thiophene ring could participate in π-π interactions with aromatic amino acids, while the chlorobenzyl group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the benzyl group, the heterocyclic core, or the aromatic moieties. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogous Imidazole Derivatives
Key Observations
Substituent Effects on Bioactivity: The 3-chlorobenzylthio group in the target compound may enhance hydrophobic interactions compared to the 3-fluorobenzylthio analog . Chlorine’s larger atomic radius and lower electronegativity vs. fluorine could improve binding in nonpolar pockets.
Heterocyclic Moieties :
- Thiophen-2-yl (target) vs. furan-2-yl (e.g., ) alters electronic properties: thiophene’s sulfur atom contributes to π-electron richness, influencing aromatic stacking interactions.
- Benzo[b]thiophene derivatives (e.g., ) exhibit extended conjugation, which may enhance stability or binding to aromatic residues in enzymes.
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., ) improves yield and reduces reaction time compared to traditional reflux methods (e.g., ).
- Alkylation with benzyl halides (e.g., 3-chlorobenzyl chloride) is a plausible route for the target compound, analogous to methyl iodide use in .
Research Findings and Implications
- Antimicrobial Potential: Analog C1 demonstrated antimicrobial activity, suggesting that the 3-chlorobenzylthio group in the target compound could similarly contribute to disrupting microbial membranes or enzymes.
- SAR Insights : Positional isomerism of chlorine (2- vs. 3-chloro) significantly impacts molecular interactions, as seen in the distinct properties of vs. the target compound.
Biological Activity
The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHClNS
- Molecular Weight : 314.86 g/mol
- IUPAC Name : 2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone
This compound features a thiophenyl group and an imidazole ring, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has indicated that imidazole derivatives often exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures to our target compound displayed notable activity against various bacterial strains. For instance, the presence of the thiol group is believed to enhance the compound's ability to disrupt bacterial cell walls, leading to increased antimicrobial efficacy.
Antitumor Activity
Imidazole derivatives have been extensively studied for their antitumor potential. A comparative analysis revealed that compounds with imidazole rings showed promising cytotoxic effects against cancer cell lines. The structure–activity relationship (SAR) suggests that modifications in the substituents on the imidazole ring can significantly affect the potency against different cancers. In particular, the incorporation of electron-withdrawing groups has been linked to enhanced activity .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF7 | 25 |
| Target Compound | MDA-MB-231 | 20 |
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. For example, preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation .
Case Studies
- Anticancer Study : A recent study explored the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with an IC value comparable to established chemotherapeutic agents like doxorubicin .
- Antimicrobial Efficacy : Another study tested the compound against a panel of pathogenic bacteria and fungi. The results showed that it effectively inhibited growth at concentrations as low as 10 µg/mL, demonstrating its potential as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
